1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization reactions and functionalization of the pyrazole ring. A related synthesis approach involves the sulfonylation of 4-amino-1H-pyrazoles, which leads to the formation of sulfonylated pyrazoles with various substituents, proving the versatility of pyrazole synthesis methods (Povarov et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the target compound, is characterized by spectroscopic methods such as IR, UV, NMR, and sometimes X-ray crystallography. For example, the study on "Ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate dimethyl sulfoxide hemisolvate" provides insights into the molecular arrangement and confirms the structure using single crystal X-ray diffraction studies (Bassam Abu Thaher et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including rearrangements and interactions with nucleophiles, leading to a wide range of products. The versatility in chemical reactivity is illustrated by the rearrangement of pyrazole derivatives into 1-aminopyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives, showcasing the compound's ability to participate in diverse chemical transformations (Sonja Strah et al., 1996).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various domains. The crystal packing and hydrogen bonding patterns of similar compounds provide insights into their solid-state properties and stability (Bassam Abu Thaher et al., 2012).
Chemical Properties Analysis
The chemical properties of "1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole" and related compounds are characterized by their reactivity towards various reagents, the potential for functional group modifications, and the formation of diverse derivatives. The synthesis and bioactivities of pyrazole derivatives containing an aryl sulfonate moiety highlight the compound's potential for further functionalization and application in designing new chemical entities with desired properties (Dilan Ozmen Ozgun et al., 2019).
properties
IUPAC Name |
1-(4-ethoxy-3-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-6-21-16-8-7-14(10-15(16)11(2)3)22(19,20)18-13(5)9-12(4)17-18/h7-11H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLZWWOJXWDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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